![molecular formula C17H18N4O2S B3201343 ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate CAS No. 1019103-50-4](/img/structure/B3201343.png)
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate
Overview
Description
“Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate” is a complex organic compound. It contains several functional groups and rings including an ethyl group, a carbamate group, a 3-methyl-1H-pyrazol-5-yl group, and a 4-(p-tolyl)thiazol-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the thiazole and pyrazole rings, which are characterized by significant pi-electron delocalization and some degree of aromaticity .Scientific Research Applications
- Thiazoles exhibit antimicrobial properties. For instance, sulfathiazole , a well-known antimicrobial drug, contains a thiazole ring .
- Researchers have synthesized derivatives of thiazole with potential antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
- Several clinically used anticancer drugs incorporate the thiazole nucleus. Examples include:
Antimicrobial Activity
Anticancer Applications
Mechanism of Action
Target of Action
The compound ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate, also known as ethyl N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}carbamate, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biochemical pathways and enzymes, or their ability to stimulate or block receptors in biological systems . The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . .
Biochemical Pathways
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that thiazole derivatives interact with a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely and are influenced by the specific structure of the compound . .
Result of Action
The result of the action of thiazole derivatives can vary widely, depending on their specific targets and mode of action . .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors . .
properties
IUPAC Name |
ethyl N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-23-17(22)19-15-9-12(3)20-21(15)16-18-14(10-24-16)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSFSQEXOPLQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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